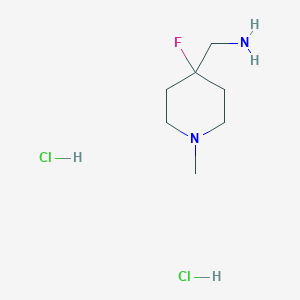

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride

Description

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride is a piperidine-based compound with a molecular formula of C₉H₂₃Cl₂N₃O₂S and a molecular weight of 308.27 g/mol . Structurally, it features a fluorinated piperidine ring substituted with a methyl group at the 1-position and a methanamine moiety at the 4-position, stabilized as a dihydrochloride salt. This compound is commercially available as a building block for pharmaceutical and chemical research, with suppliers such as CymitQuimica and Enamine Ltd. offering quantities ranging from 100 mg (€450) to 1 g (€973) . Limited toxicological and environmental data are available, as noted in safety documentation .

Properties

IUPAC Name |

(4-fluoro-1-methylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-10-4-2-7(8,6-9)3-5-10;;/h2-6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZWAMIYSMNXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride involves several steps, starting with the preparation of the piperidine ringThe final step involves the formation of the dihydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: The fluoro group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation

Recent studies have demonstrated the potential of (4-fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride as a ligand in targeted protein degradation strategies. The compound has been incorporated into novel molecular glues and PROTACs (proteolysis-targeting chimeras), which facilitate the selective degradation of specific proteins associated with various diseases, including cancer . The introduction of fluorine in the compound enhances its lipophilicity, improving its binding affinity to target proteins and thus its efficacy in therapeutic applications .

Epidermal Growth Factor Receptor Inhibition

The compound has also been studied as part of a series of inhibitors targeting mutant forms of the epidermal growth factor receptor (EGFR). Its structural modifications allow for improved selectivity and potency against specific EGFR mutations, which are critical in certain types of cancers. The integration of this compound into drug design has shown promising results in preclinical models, indicating its potential for further development into effective cancer therapies .

Biochemical Research

Cell Culture and Analysis

In biochemical studies, (4-fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride is utilized for cell culture applications. Its properties facilitate various cell analysis methods, including gene therapy solutions and cellular assays that assess drug efficacy and toxicity . The compound's ability to modulate cellular pathways makes it a valuable tool for researchers exploring cellular responses to pharmacological agents.

Pharmacokinetics and Drug Development

Pharmacokinetic Studies

Pharmacokinetic evaluations of (4-fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window. Data from these evaluations guide the optimization of dosing regimens and formulations for clinical use .

Case Study 1: Development of PROTACs

A recent study highlighted the use of (4-fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride in developing PROTACs targeting BRD4, a protein implicated in cancer progression. The study reported that compounds incorporating this ligand exhibited enhanced stability and binding affinity compared to traditional scaffolds, leading to effective degradation of BRD4 in cellular models .

Case Study 2: Inhibitory Activity Against EGFR Mutants

Another significant application was reported where derivatives of (4-fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride were synthesized to target mutant EGFR variants. These compounds demonstrated potent inhibitory activity with IC50 values in the nanomolar range, showcasing their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride with structurally related piperidine derivatives:

Key Comparative Analysis

Substituent Effects on Bioactivity The 4-fluoro substituent in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride . Fluorine’s electron-withdrawing nature may also influence receptor binding, a feature observed in fluorinated azo dyes, where 3′- and 4′-fluoro substitutions increased carcinogenicity .

Salt Form and Solubility The dihydrochloride salt in the target compound and {1-[(4-methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride enhances aqueous solubility compared to mono-hydrochloride salts (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride) .

Regulatory and Safety Profiles Limited toxicological data are available for the target compound, similar to 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks specific acute toxicity values in its SDS . In contrast, fluorinated azo dyes like 4′-fluoro-4-dimethylaminoazobenzene have well-documented carcinogenic activities, emphasizing the need for caution with fluorinated amines .

Synthetic and Commercial Viability The target compound’s price (€450–973/g) is comparable to other fluorinated piperidines but higher than non-fluorinated derivatives, reflecting the cost of fluorine incorporation .

Research Findings

- Fluorine’s Role: Fluorine substitution in piperidine derivatives is a common strategy to improve drug-like properties. For example, 4′-fluoro-4-dimethylaminoazobenzene exhibited doubled carcinogenic activity compared to its non-fluorinated parent compound, highlighting fluorine’s impact on biological interactions .

- Methyl vs. Benzyl Groups : Methyl-substituted piperidines (e.g., target compound) generally exhibit lower molecular weight and higher solubility than benzyl-substituted analogues (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride ), making them preferable for central nervous system (CNS) drug development .

Q & A

Basic: What are the recommended methods for synthesizing and purifying (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and subsequent salt formation. For example, similar piperidine derivatives are synthesized by reacting halogenated precursors (e.g., 4-chloronitrobenzene) with methylpiperazine in polar aprotic solvents (e.g., DMF) under reflux, followed by reduction of the nitro group to an amine using sodium borohydride. The dihydrochloride salt is formed by treating the free base with concentrated HCl . Purification is achieved via recrystallization in ethanol/water mixtures, with purity verified by HPLC (>95%) and NMR spectroscopy .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Use desiccants (e.g., silica gel) to minimize moisture. Handling requires PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact. Stability studies indicate decomposition above 40°C or in acidic/basic conditions; monitor via periodic HPLC analysis .

Advanced: What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4, methyl at N1) and salt formation (HCl peaks at ~10–12 ppm in DMSO-d₆) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 292.2) and detects impurities .

- HPLC-PDA: Uses C18 columns (e.g., Chromolith) with 0.1% TFA in water/acetonitrile gradients to quantify purity (>98%) and resolve degradation products .

Advanced: What strategies can resolve contradictory data regarding the compound's biochemical activity across different experimental models?

Methodological Answer:

Contradictions may arise from assay conditions (pH, temperature) or off-target effects. To address:

- Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify non-specific binding .

- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorogenic substrates) with cellular models (e.g., HEK293T transfected with target receptors) to confirm specificity .

- Metabolic Profiling: Use LC-MS to identify metabolites that may interfere with activity in vivo .

Basic: What are the known acute toxicity profiles and required safety protocols when working with this compound?

Methodological Answer:

Acute toxicity (LD₅₀) in rodents is >500 mg/kg (oral). Skin/eye exposure causes irritation; rinse immediately with saline. Use emergency showers for spills. Toxicity data from structurally similar compounds suggest potential neurotoxicity at high doses; implement strict exposure controls (e.g., air monitoring, biological sampling) .

Advanced: How does the compound's stereochemistry influence its interaction with biological targets, and what methods can elucidate these effects?

Methodological Answer:

The 4-fluoro and 1-methyl groups create steric hindrance, affecting receptor binding. To study:

- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H .

- Molecular Dynamics Simulations: Model docking to receptors (e.g., serotonin transporters) to predict binding affinities .

- X-ray Crystallography: Co-crystallize with target proteins (e.g., monoamine oxidases) to resolve 3D interactions .

Advanced: What in vivo models are appropriate for studying the pharmacokinetics of this compound, and what methodological considerations are critical?

Methodological Answer:

- Rodent Models: Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze bioavailability via LC-MS/MS .

- Tissue Distribution: Sacrifice animals at intervals, homogenize organs (brain, liver), and quantify compound levels. Correct for blood contamination via vascular perfusion .

- Metabolite ID: Use microsomal incubations (human/rat liver) to identify CYP450-mediated metabolites .

Basic: What are the key differences in reactivity between this compound and structurally similar piperidine derivatives?

Methodological Answer:

The 4-fluoro group increases electronegativity, enhancing hydrogen bonding with biological targets compared to non-fluorinated analogs. The 1-methyl group reduces ring flexibility, altering conformational dynamics. Reactivity differences include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.